2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1227267-13-1
Cat. No.: VC0059910
Molecular Formula: C14H11IN2O3S
Molecular Weight: 414.217
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227267-13-1 |
|---|---|
| Molecular Formula | C14H11IN2O3S |
| Molecular Weight | 414.217 |
| IUPAC Name | 1-(benzenesulfonyl)-2-iodo-5-methoxypyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C14H11IN2O3S/c1-20-11-7-10-8-13(15)17(14(10)16-9-11)21(18,19)12-5-3-2-4-6-12/h2-9H,1H3 |
| Standard InChI Key | XFHBNYATZASEND-UHFFFAOYSA-N |
| SMILES | COC1=CN=C2C(=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)I |
Introduction
Chemical Identity and Structure
Structural Features and Nomenclature
2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine belongs to the 7-azaindole family of heterocycles, characterized by a fused bicyclic system consisting of a pyrrole ring and a pyridine ring with a shared nitrogen-containing bond. The compound features three key functional groups: an iodine at the C-2 position, a methoxy group at C-5, and a phenylsulfonyl protecting group attached to the pyrrole nitrogen (N-1). This specific substitution pattern makes it particularly valuable in medicinal chemistry applications .
The compound is known by several synonyms including "1-(phenylsulfonyl)-2-iodo-5-methoxy-7-azaindole" and "1-(benzenesulfonyl)-2-iodo-5-methoxypyrrolo[2,3-b]pyridine," with the IUPAC systematic name being 1-(benzenesulfonyl)-2-iodo-5-methoxypyrrolo[2,3-b]pyridine .
Physical and Chemical Properties
The compound exists as a solid at room temperature with a molecular weight of 414.22 g/mol and molecular formula of C14H11IN2O3S. Its structure contains 23 atoms including one iodine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom . The precise arrangement of these atoms confers specific physicochemical properties that influence its reactivity and biological potential.
Table 1: Physical and Chemical Properties of 2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
| Property | Value |
|---|---|
| Molecular Formula | C14H11IN2O3S |
| Molecular Weight | 414.22 g/mol |
| CAS Number | 1227267-13-1 |
| InChIKey | XFHBNYATZASEND-UHFFFAOYSA-N |
| Standard SMILES | COC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3 |
| Physical State | Solid |
| Solubility | Soluble in common organic solvents (DMSO, DCM, acetonitrile) |
| Melting Point | Not widely reported in literature |
Synthetic Methodologies
General Synthetic Routes
The synthesis of 2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves a sequential approach beginning with commercially available 5-methoxy-1H-pyrrolo[2,3-b]pyridine . The general synthetic pathway involves two key steps: N-protection with a phenylsulfonyl group, followed by regioselective iodination at the C-2 position.
Detailed Synthetic Procedures
A common synthetic route involves first protecting the pyrrole nitrogen with a phenylsulfonyl group to enhance the regioselectivity of subsequent halogenation reactions. The protection step typically employs benzenesulfonyl chloride in the presence of a base such as sodium hydride in an aprotic solvent .
The critical iodination step can be accomplished through several methods:
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Direct iodination using N-iodosuccinimide (NIS) in an appropriate solvent such as DMF or THF
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Metalation-iodination sequence using strong bases like n-butyllithium followed by treatment with iodine
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Halogen exchange reactions from brominated precursors
The synthetic approach can be illustrated in the following reaction scheme:
5-methoxy-1H-pyrrolo[2,3-b]pyridine → 5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine → 2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Table 2: Comparison of Synthetic Methods for 2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| NIS Method | N-iodosuccinimide, DMF | Room temperature, 2-4h | Mild conditions, high regioselectivity | Requires pre-protection of N-1 |
| Lithiation-Iodination | n-BuLi, I2, THF | -78°C to RT | High yields, clean reaction | Requires cryogenic conditions |
| One-pot Protection-Iodination | PhSO2Cl, NaH, NIS | 0°C to RT | Time-efficient, fewer isolations | Potential side-reactions |
Alternative Approaches
Research has shown that 6-bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a related compound with an additional bromo substituent at C-6, can be synthesized through similar procedures, suggesting that such methods might be adaptable for the synthesis of various halogenated derivatives of the pyrrolo[2,3-b]pyridine scaffold.
Reactivity and Synthetic Applications
Functional Group Reactivity
The reactivity of 2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is primarily governed by three functional groups:
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The iodine atom at C-2: Highly reactive in palladium-catalyzed cross-coupling reactions, enabling the introduction of various carbon-based substituents .
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The phenylsulfonyl group at N-1: Serves as a protecting group that can be selectively removed under basic conditions, typically using potassium hydroxide or sodium methoxide .
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The methoxy group at C-5: Influences the electronic properties of the pyridine ring and can participate in certain chemical transformations.
Cross-Coupling Reactions
The compound serves as an excellent substrate for various cross-coupling reactions, particularly those catalyzed by palladium complexes:
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Suzuki-Miyaura coupling: Enables reaction with boronic acids or boronate esters to introduce aryl or heteroaryl groups at the C-2 position .
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Sonogashira coupling: Allows reaction with terminal alkynes to introduce alkynyl substituents.
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Buchwald-Hartwig amination: Permits the introduction of amino groups through reaction with primary or secondary amines .
A notable example from the literature demonstrates that pyrrolo[2,3-b]pyridine compounds can undergo selective Suzuki coupling at C-2 when halogens are present at both C-2 and C-4 positions, indicating high regioselectivity for reactions at the C-2 position .
Deprotection Strategies
The removal of the phenylsulfonyl protecting group is typically achieved using basic conditions, such as potassium hydroxide in methanol or sodium methoxide in THF. This deprotection step is crucial for accessing the free N-H compounds required for biological activity in many applications .
Biological Activities and Medicinal Applications
Structure-Activity Relationships
While specific biological data for 2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine itself is limited, compounds derived from the pyrrolo[2,3-b]pyridine scaffold have demonstrated significant biological activities across multiple therapeutic areas.
Research has shown that the position of substituents on the pyrrolo[2,3-b]pyridine core significantly influences biological activity. For instance, compounds with aryl substituents at the C-2 position (which could be derived from 2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine via cross-coupling) often demonstrate different activity profiles compared to those with substituents at other positions .
Kinase Inhibition Activity
Derivatives of pyrrolo[2,3-b]pyridine have shown promising activity as kinase inhibitors. For example, a study focused on CSF1R inhibition revealed that 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine analogs demonstrated IC50 values in the nanomolar range (105 nM), although this was 20-fold lower than the corresponding pyrrolopyrimidine analogs .
Another significant study demonstrated that 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide functions as a potent and selective RORC2 inverse agonist with good metabolic stability and oral bioavailability, indicating the therapeutic potential of properly substituted pyrrolo[2,3-b]pyridine derivatives .
Table 3: Biological Activities of Selected Pyrrolo[2,3-b]pyridine Derivatives
Pharmaceutical Relevance
The pharmaceutical significance of 2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine lies primarily in its role as a synthetic intermediate for preparing compounds with therapeutic potential. The 7-azaindole scaffold is particularly valuable in drug discovery due to its favorable physicochemical properties and structural similarity to adenine, allowing it to serve as a useful isostere in the development of kinase inhibitors.
Derivatives of 7-azaindole have been explored for various pharmaceutical applications including:
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Treatment of autoimmune diseases through inhibition of RORC2 receptor
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Anti-inflammatory applications via cytokine modulation
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Cancer treatment through kinase inhibition pathways
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Neurological disorders
Comparison with Structurally Related Compounds
Isomeric and Related Compounds
Several structurally related compounds have been reported in the literature, including positional isomers and compounds with different substituents or protecting groups. Comparing these analogs provides valuable insights into structure-activity relationships and synthetic utility.
Table 4: Comparison of 2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with Related Compounds
Research and Development Status
Current Applications in Medicinal Chemistry
2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is primarily utilized as a synthetic intermediate in the preparation of more complex bioactive molecules. Its most significant applications include:
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Preparation of kinase inhibitors targeting various enzyme families
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Development of receptor modulators, particularly for nuclear hormone receptors like RORC2
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Synthesis of compounds for anti-inflammatory and autoimmune applications
Future Research Directions
Based on current trends in medicinal chemistry and drug discovery, several promising research directions for this compound and its derivatives can be identified:
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Expanded Cross-Coupling Methodologies: Development of more efficient and selective cross-coupling reactions to introduce diverse substituents at the C-2 position.
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Dual-Kinase Inhibitors: Exploration of multi-substituted pyrrolo[2,3-b]pyridine derivatives as dual-targeting kinase inhibitors.
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Fragment-Based Drug Discovery: Utilization of the 7-azaindole core as a privileged scaffold in fragment-based approaches to drug discovery.
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Photochemical Applications: Investigation of halogenated pyrrolo[2,3-b]pyridines in photocatalytic transformations for generating chemical diversity.
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